![molecular formula C18H20N4OS B5560384 N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B5560384.png)
N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
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Description
“N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine and pyridine rings. Pyridinium salts are known for their diverse reactivity .Scientific Research Applications
Antimalarial Agents
N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide derivatives have been explored for their antimalarial properties. For instance, derivatives of 2-acetylpyridine thiosemicarbazones, which share structural similarities with the compound , demonstrated significant efficacy against Plasmodium berghei in infected mice. These compounds, particularly those incorporating piperazine or similar heterocyclic systems, showed curative properties at remarkably low doses, underscoring their potential as antimalarial agents (Klayman et al., 1979).
Platelet Antiaggregating Activity
Further research into N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and its analogs has revealed compounds with notable platelet antiaggregating and other biological activities. Specifically, certain N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and 4-morpholine-carbothioamides exhibited superior or comparable antiplatelet activity to acetylsalicylic acid, alongside moderate hypoglycemic effects and competitive antiacetylcholine and H1-antihistaminic effects in vitro (Ranise et al., 1991).
Antibacterial and Hypoglycemic Activities
N-(1-Adamantyl)carbothioamide derivatives, similar in structural function to N-(4-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, have shown promising results in terms of their antibacterial and hypoglycemic activities. The synthesis of these derivatives and their subsequent testing against various pathogenic bacteria and yeast-like fungus Candida albicans revealed potent antibacterial activity. Additionally, some compounds demonstrated significant reductions in serum glucose levels in diabetic rats, indicating their potential as hypoglycemic agents (Al-Abdullah et al., 2015).
properties
IUPAC Name |
N-(4-acetylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-14(23)15-5-7-16(8-6-15)20-18(24)22-12-10-21(11-13-22)17-4-2-3-9-19-17/h2-9H,10-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEMIIMJFCBYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667632 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-acetylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
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